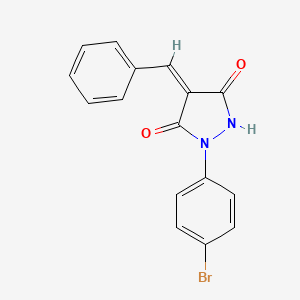
4-benzylidene-1-(4-bromophenyl)-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-benzylidene-1-(4-bromophenyl)-3,5-pyrazolidinedione” is a complex organic compound. The name suggests it contains a pyrazolidinedione group, a benzylidene group, and a bromophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzylidene group would likely contribute to the planarity of the molecule, while the bromophenyl group could add significant weight and size .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The benzylidene group might be involved in electrophilic substitution reactions, while the bromophenyl group could undergo nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of a bromine atom might increase the compound’s density and boiling point .科学的研究の応用
Medicinal Chemistry: Anticholinesterase Activity
In medicinal chemistry, this compound has been explored for its potential anticholinesterase activity . Anticholinesterase agents are crucial in treating diseases like Alzheimer’s and myasthenia gravis. They work by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft.
Materials Science: Electrochemical Applications
The Schiff bases, which are closely related to the pyrazolidinedione structure, have been studied for their electrochemical applications . These compounds can be used in the development of new materials for batteries and sensors due to their ability to undergo redox reactions and their structural versatility.
Environmental Science: Metal Ion Detection
Schiff bases derived from pyrazolidinediones have been investigated for their ability to bind metal ions . This property is particularly useful in environmental science for the detection and removal of heavy metals from water, contributing to pollution control and water treatment processes.
Analytical Chemistry: Spectroscopic Studies
In analytical chemistry, the compound’s derivatives are characterized using various spectroscopic techniques, including UV-Visible, Fourier transform infrared (FTIR), and nuclear magnetic resonance (NMR) spectroscopy . These methods allow for the detailed analysis of the compound’s structure and properties, which is essential for quality control and method development.
Biochemistry: Intramolecular Charge Transfer
The compound’s derivatives have been shown to exhibit intramolecular charge transfer properties, as evidenced by studies involving density functional theory . This characteristic is significant in biochemistry for understanding the electron transport mechanisms in biological systems and designing bio-inspired electronic devices.
Pharmacology: Drug Design and Discovery
In pharmacology, the structural features of pyrazolidinediones, such as the presence of a bromophenyl group, make them interesting candidates for drug design and discovery efforts . Their ability to interact with various biological targets can be harnessed to develop new therapeutic agents.
作用機序
Target of Action
Similar compounds have been shown to interact with various biological targets, including proteins and enzymes
Mode of Action
It’s known that similar compounds can undergo intramolecular charge transfer during excitation of the molecules . This could potentially lead to interactions with its targets, causing changes in their function or structure .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to possess physiological activity , suggesting that this compound may also have significant effects at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
将来の方向性
特性
IUPAC Name |
(4Z)-4-benzylidene-1-(4-bromophenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-16(21)14(15(20)18-19)10-11-4-2-1-3-5-11/h1-10H,(H,18,20)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEMIDVEZOUXMK-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-benzylidene-2-(4-bromophenyl)-5-hydroxy-2,4-dihydro-3H-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777055.png)
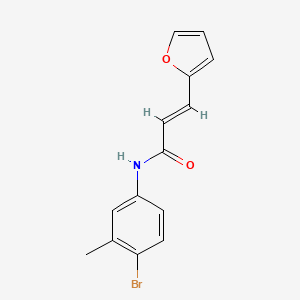

![2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5777074.png)

![3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5777088.png)
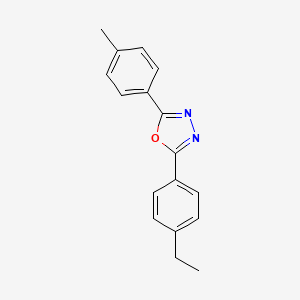
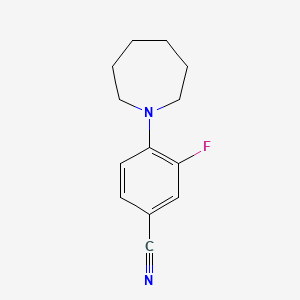

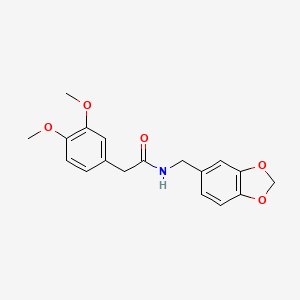
![4-ethyl 2-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5777125.png)
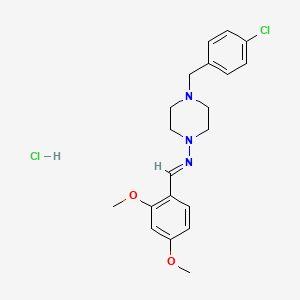
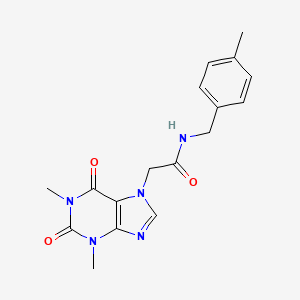
![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)